molecular formula C10H9NO5 B13583606 3-(3-Methoxy-2-nitrophenyl)acrylic acid

3-(3-Methoxy-2-nitrophenyl)acrylic acid

Cat. No.: B13583606
M. Wt: 223.18 g/mol
InChI Key: MSMFTNWJLRPBHC-AATRIKPKSA-N
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Description

3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a phenyl ring attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid typically involves the reaction of 3-methoxy-2-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

    Oxidation: 3-(3-hydroxy-2-nitrophenyl)prop-2-enoic acid.

    Reduction: 3-(3-methoxy-2-aminophenyl)prop-2-enoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxy-2-nitrophenyl)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-methoxy-2-aminophenyl)prop-2-enoic acid: Similar structure but with an amino group instead of a nitro group.

    3-(3-ethoxy-2-nitrophenyl)prop-2-enoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and biological activities, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO5/c1-16-8-4-2-3-7(5-6-9(12)13)10(8)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+

InChI Key

MSMFTNWJLRPBHC-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1[N+](=O)[O-])/C=C/C(=O)O

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

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